molecular formula C20H13F4N3O2S B3401707 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1040682-95-8

2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3401707
CAS No.: 1040682-95-8
M. Wt: 435.4 g/mol
InChI Key: YIMLZVFJBMCQBQ-UHFFFAOYSA-N
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Description

2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its diverse applications in research, industry, and potential medicinal uses. This compound's unique structural features and chemical properties make it a subject of interest in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through a multi-step process involving the formation of intermediate compounds. Common steps may include:

  • Formation of the benzothieno[3,2-d]pyrimidin-3(4H)-yl intermediate: Starting with the appropriate substituted benzothiophene and pyrimidine derivatives, these are fused together under specific conditions, often involving a catalyst and a controlled temperature.

  • Introduction of the fluoro group: Fluorination can be achieved using reagents such as fluorine gas, hydrogen fluoride, or more commonly, organofluorine compounds like N-fluorobenzenesulfonimide.

  • Attachment of the trifluoromethylphenylacetamide moiety: This involves the reaction of the fluoro-substituted intermediate with a trifluoromethylphenyl acetylating agent in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods

On an industrial scale, the synthesis of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves optimization of each reaction step for scalability. This includes:

  • Batch vs. continuous processes: Depending on the demand, batch processes might be scaled up or continuous production methods might be employed for efficiency.

  • Catalyst and reagent recycling: To reduce costs and environmental impact, catalysts and reagents are often recovered and reused.

  • Process automation: Advanced control systems ensure precise reaction conditions, improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, typically affecting the methyl and fluoro groups under strong oxidative conditions.

  • Reduction: Reduction reactions are less common but can be employed to modify specific functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: Typically involve strong nucleophiles such as amines or alkoxides, often under basic conditions.

Major Products Formed

Depending on the specific reaction, the products can include modified versions of the original compound with altered functional groups, which may further enhance its properties or reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile precursor in organic synthesis.

Biology

In biological research, it is studied for its potential interactions with various biological targets, which could lead to the development of new pharmaceuticals or biochemicals.

Medicine

While not yet a commercial drug, preliminary studies suggest that it may exhibit pharmacological activities, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Industry

Industrially, the compound may be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The precise mechanism of action of 2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is still under investigation. its effects are believed to involve:

  • Molecular targets: Potential targets include enzymes, receptors, and DNA/RNA sequences.

  • Pathways involved: The compound might influence signaling pathways, protein synthesis, or gene expression, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9-Chloro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

  • 2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(methyl)phenyl]acetamide

  • 2-(9-Fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(difluoromethyl)phenyl]acetamide

Highlighting Its Uniqueness

Compared to its analogs, this compound's unique combination of fluoro and trifluoromethyl groups imparts distinct chemical reactivity and potential biological activity. These features can lead to unique interactions with biological targets, making it a valuable subject of study in various fields.

Properties

IUPAC Name

2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3O2S/c1-10-25-17-16-12(21)6-4-8-14(16)30-18(17)19(29)27(10)9-15(28)26-13-7-3-2-5-11(13)20(22,23)24/h2-8H,9H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMLZVFJBMCQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1CC(=O)NC3=CC=CC=C3C(F)(F)F)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Reactant of Route 6
2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

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